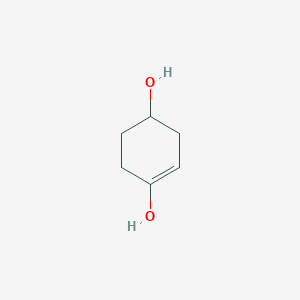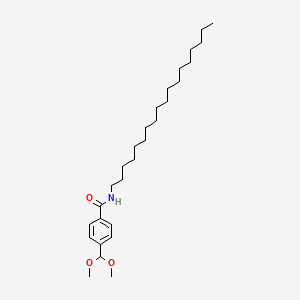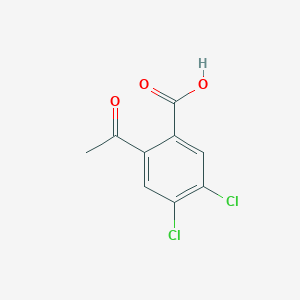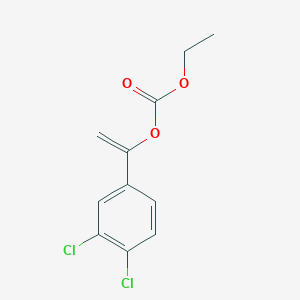
Benzenesulfonic acid, (acetylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, (acetylamino)-, is an organosulfur compound with the molecular formula C8H9NO3S. It is a derivative of benzenesulfonic acid, where an acetylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, (acetylamino)-, can be synthesized through the sulfonation of benzene followed by acetylation. The sulfonation process involves the reaction of benzene with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid, (acetylamino)-, typically involves large-scale sulfonation and acetylation processes. The sulfonation is carried out using concentrated sulfuric acid or chlorosulfonic acid, while the acetylation is performed using acetic anhydride or acetyl chloride under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, (acetylamino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives
Applications De Recherche Scientifique
Benzenesulfonic acid, (acetylamino)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, (acetylamino)-, involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The acetylamino group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound without the acetylamino group.
Sulfanilic acid: Contains an amino group instead of an acetylamino group.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring in addition to the sulfonic acid group
Uniqueness
Benzenesulfonic acid, (acetylamino)-, is unique due to the presence of both the sulfonic acid and acetylamino groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The acetylamino group enhances the compound’s ability to interact with biological targets, while the sulfonic acid group provides strong acidity and solubility in water and polar solvents .
Propriétés
Numéro CAS |
138721-63-8 |
|---|---|
Formule moléculaire |
C8H9NO4S |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
2-acetamidobenzenesulfonic acid |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
Clé InChI |
KCMKIDORSDPITL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)


![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)



![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

